Cas no 1245648-72-9 (Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate)
Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate
- 3-bromo-5-cyano-1H-indole-2-carboxylic acid ethyl ester
- 1245648-72-9
- DTXSID10676376
- DB-011144
- AKOS015843301
-
- MDL: MFCD12964187
- Inchi: 1S/C12H9BrN2O2/c1-2-17-12(16)11-10(13)8-5-7(6-14)3-4-9(8)15-11/h3-5,15H,2H2,1H3
- InChI Key: UHLLRHYSOMRMLB-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=O)OCC)NC2C=CC(C#N)=CC=21
Computed Properties
- Exact Mass: 291.98474g/mol
- Monoisotopic Mass: 291.98474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 65.9Ų
Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1303755-1g |
Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate |
1245648-72-9 | 95% | 1g |
$485 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1303755-5g |
Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate |
1245648-72-9 | 95% | 5g |
$965 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1303755-1g |
Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate |
1245648-72-9 | 95% | 1g |
$485 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1303755-5g |
Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate |
1245648-72-9 | 95% | 5g |
$965 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1303755-1g |
Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate |
1245648-72-9 | 95% | 1g |
$485 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1303755-5g |
Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate |
1245648-72-9 | 95% | 5g |
$965 | 2025-02-26 |
Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate
Recent Advances in the Application of Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate (CAS: 1245648-72-9) in Chemical Biology and Pharmaceutical Research
Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate (CAS: 1245648-72-9) is a versatile indole derivative that has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and anticancer agents. The presence of both bromo and cyano substituents on the indole scaffold provides multiple reactive sites for further functionalization, making it a valuable building block in medicinal chemistry.
Recent studies have demonstrated the compound's utility in the synthesis of novel indole-based small molecules targeting protein kinases involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry reported the successful use of Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate as a precursor for developing potent and selective inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's binding affinity and selectivity, yielding several promising candidates with nanomolar potency against CDK4/6.
In addition to its applications in oncology, this indole derivative has shown potential in the development of antimicrobial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) described the synthesis of novel indole-2-carboxamide derivatives using Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate as the starting material. These derivatives exhibited significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the range of 2-8 μg/mL. The study highlighted the importance of the bromo and cyano substituents in enhancing the compounds' membrane permeability and target binding.
The compound's synthetic versatility has also been explored in the development of fluorescent probes for biological imaging. Researchers have utilized the reactive bromo group for palladium-catalyzed cross-coupling reactions to introduce various fluorophores, creating probes for real-time monitoring of enzymatic activities in live cells. This application was particularly demonstrated in a 2024 ACS Chemical Biology study, where the researchers developed a series of FRET-based probes for monitoring caspase activity during apoptosis.
From a chemical perspective, recent advances in the synthesis and modification of Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate have focused on improving yield and scalability. A 2023 Organic Process Research & Development publication reported an optimized synthetic route that reduced the number of steps from five to three while maintaining high purity (>99%) and overall yield of 72%. This improvement is particularly significant for potential industrial-scale production of derivatives based on this scaffold.
Looking forward, the unique properties of Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate position it as a promising scaffold for the development of next-generation therapeutics. Ongoing research is exploring its potential in targeted protein degradation (PROTACs) and covalent inhibitor design, leveraging both its electrophilic centers and the indole core's privileged structure in drug discovery. As the understanding of its structure-activity relationships continues to grow, we anticipate seeing more clinical candidates derived from this versatile building block in the coming years.
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